1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine
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Overview
Description
- The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.
- Reaction conditions: Use of Lewis acids like aluminum chloride (AlCl3) in anhydrous conditions.
Attachment of the Benzenesulfonyl Group:
- The benzenesulfonyl group is typically introduced through sulfonylation reactions.
- Reaction conditions: Use of sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is often modified through alkylation or acylation reactions.
- Reaction conditions: Use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C under hydrogen gas (H2) atmosphere.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or sulfonylated products.
Scientific Research Applications
1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the benzenesulfonyl group, leading to different pharmacological properties.
4-(Benzenesulfonyl)piperazine: Lacks the diphenylmethyl group, affecting its chemical reactivity and biological activity.
1-(Diphenylmethyl)-4-(methyl)piperazine: Similar structure but with different substituents, leading to variations in activity.
Uniqueness: 1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-benzhydryl-4-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O3S/c1-5-20-35-28-21-24(4)27(23(2)3)22-29(28)36(33,34)32-18-16-31(17-19-32)30(25-12-8-6-9-13-25)26-14-10-7-11-15-26/h6-15,21-23,30H,5,16-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWJPSUOSMVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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